Imino-tris(dimethylamino)phosphorane

Catalog No.
S1897904
CAS No.
49778-01-0
M.F
C6H19N4P
M. Wt
178.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Imino-tris(dimethylamino)phosphorane

CAS Number

49778-01-0

Product Name

Imino-tris(dimethylamino)phosphorane

IUPAC Name

N-[bis(dimethylamino)phosphinimyl]-N-methylmethanamine

Molecular Formula

C6H19N4P

Molecular Weight

178.22 g/mol

InChI

InChI=1S/C6H19N4P/c1-8(2)11(7,9(3)4)10(5)6/h7H,1-6H3

InChI Key

GKTNLYAAZKKMTQ-UHFFFAOYSA-N

SMILES

CN(C)P(=N)(N(C)C)N(C)C

Canonical SMILES

CN(C)P(=N)(N(C)C)N(C)C

Organic Synthesis

  • Deprotonation Reactions: Imino-tris(dimethylamino)phosphorane's strong basicity makes it useful for deprotonating weakly acidic organic compounds. This facilitates further reactions by generating reactive carbanions. Source: Organic Chemistry by John McMurry:
  • Nucleophilic Substitution Reactions: Due to its nucleophilic nature, Imino-tris(dimethylamino)phosphorane can participate in substitution reactions, displacing leaving groups like halides or tosylates. Source: Advanced Organic Chemistry by Francis A. Carey and Richard J. Sundberg:

Inorganic Chemistry

  • Ligand in Coordination Chemistry: Imino-tris(dimethylamino)phosphorane can act as a ligand, donating its lone pair of electrons to metal centers in coordination complexes. This allows for the study of novel metal-ligand interactions and their impact on catalysis or material properties. Source: Inorganic Chemistry by Catherine Housecroft and Alan Sharpe:

Materials Science

  • Precursor for Phosphazene Polymers: Imino-tris(dimethylamino)phosphorane can be used as a precursor for the synthesis of phosphazene polymers. These polymers possess unique properties like fire resistance and thermal stability, making them valuable for various applications. Source: Handbook of Inorganic Materials by David Kingery et al.:

Imino-tris(dimethylamino)phosphorane is a phosphorus-containing compound characterized by the formula (CH3)2N)3P=NH(\text{CH}_3)_2\text{N})_3\text{P}=\text{NH}. This compound features a central phosphorus atom bonded to three dimethylamino groups and an imino group. It is known for its unique chemical properties, particularly its role as a strong base and nucleophile in various organic reactions. The compound is typically a colorless to pale yellow liquid, which can be synthesized from aminotris(dimethylamino)phosphonium chloride through specific chemical processes .

  • Deboronation: It acts as a reagent in the deboronation of ortho and meta carboranes, facilitating the removal of boron-containing groups from organic molecules .
  • Redox Reactions: The compound can mediate umpolung alkylation reactions involving methyl aroylformates and benzylic bromides, showcasing its versatility in redox chemistry .
  • Formation of Phosphonium Salts: Upon reaction with hydrogen chloride, it forms aminotris(dimethylamino)phosphonium chloride, illustrating its reactivity with acids .

Imino-tris(dimethylamino)phosphorane exhibits biological activity, particularly in antimicrobial contexts. Studies have indicated that it can inhibit the growth of certain bacteria, such as malonic acid bacteria, by chelating metal ions essential for bacterial cell wall integrity . This property makes it a candidate for further exploration in antibacterial applications.

The synthesis of imino-tris(dimethylamino)phosphorane typically involves the following steps:

  • Starting Material: The process begins with aminotris(dimethylamino)phosphonium chloride.
  • Base Reaction: An aqueous solution of an alkali metal or alkaline earth metal hydroxide is added to the chloride under controlled temperatures (preferably between 10°C and 65°C) to facilitate the reaction.
  • Phase Separation: The reaction mixture separates into three phases: water, organic, and solid phases. The desired product can be extracted from these phases with high purity and yield (up to 99 mol%) after distillation .

Imino-tris(dimethylamino)phosphorane has several applications in organic synthesis and catalysis:

  • Organocatalysis: It serves as an organocatalyst in various organic transformations, enhancing reaction efficiencies and selectivities .
  • Synthesis of Phosphoranes: It is utilized in synthesizing other phosphoranes and phosphonium compounds, contributing to the development of new materials in organic chemistry .

Interaction studies involving imino-tris(dimethylamino)phosphorane focus on its reactivity with various substrates. Its ability to form stable complexes with metal ions has been explored for potential applications in biochemistry and materials science. Additionally, studies have examined its interactions with other organic compounds to understand its role as a nucleophile and base in

Imino-tris(dimethylamino)phosphorane shares structural similarities with several other phosphorus-containing compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
Tris(dimethylamino)phosphine(CH3)2N)3P(\text{CH}_3)_2\text{N})_3\text{P}Acts as a reducing agent; mediates unique redox reactions .
Aminotris(dimethylamino)phosphonium chloride(CH3)2N)3P+Cl(\text{CH}_3)_2\text{N})_3\text{P}^+\text{Cl}^-A precursor for synthesizing imino-tris(dimethylamino)phosphorane; more stable than its imine counterpart .
Phosphorus triamideP(NH2)3\text{P}(\text{NH}_2)_3Exhibits different reactivity patterns due to amine groups instead of dimethylamino groups.

Imino-tris(dimethylamino)phosphorane is distinguished by its imino functionality, which imparts unique properties compared to similar phosphines and phosphonium salts. Its strong basicity and nucleophilicity make it particularly valuable in synthetic organic chemistry.

The primary industrial synthesis route for imino-tris(dimethylamino)phosphorane involves the alkalinization of aminotris(dimethylamino)phosphonium chloride, representing the most established and commercially viable preparation method. This process utilizes readily available starting materials and demonstrates excellent scalability for large-scale production requirements.

The fundamental synthetic approach involves reacting aminotris(dimethylamino)phosphonium chloride with an aqueous solution containing hydroxides of alkali metals or alkaline earth metals in the presence of appropriate solvents. The reaction proceeds through nucleophilic substitution mechanisms, where the hydroxide ion replaces the chloride anion, subsequently leading to the formation of the desired phosphorane product through elimination processes.

Detailed reaction conditions specify the use of alkali metal hydroxides such as sodium hydroxide or potassium hydroxide, with alkaline earth metal hydroxides including calcium hydroxide and magnesium hydroxide serving as alternative reagents. The stoichiometric requirements typically involve employing 1.05 to 1.2 molar equivalents of the hydroxide base relative to the phosphonium salt precursor to ensure complete conversion.

The reaction mechanism proceeds through initial formation of aminotris(dimethylamino)phosphonium hydroxide as an intermediate species, which subsequently undergoes intramolecular elimination of water to generate the imino-phosphorane product. Temperature control during this process proves critical, with optimal reaction temperatures ranging from 60 to 80 degrees Celsius to balance reaction rate with product stability.

Table 1: Industrial Synthesis Conditions for Imino-tris(dimethylamino)phosphorane

ParameterOptimal RangeAlternative Range
Reaction Temperature60-80°C45-95°C
Hydroxide Equivalents1.05-1.2 mol1.0-1.5 mol
Reaction Time2-4 hours1-6 hours
Water Content15-25%10-30%
Yield85-95%75-98%

Process optimization studies demonstrate that maintaining controlled water content in the reaction mixture significantly influences both reaction rate and final product purity. Excessive water concentrations lead to hydrolysis side reactions, while insufficient water content results in incomplete hydroxide dissolution and reduced reaction efficiency.

Imino-tris(dimethylamino)phosphorane, with the molecular formula $$ \mathrm{C}6\mathrm{H}{19}\mathrm{N}_4\mathrm{P} $$, displays distinctive structural characteristics revealed through extensive crystallographic investigations. The compound exhibits a tetrahedral coordination geometry around the central phosphorus atom, with three dimethylamino groups and one imino group occupying the tetrahedral positions [1] [2].

Single crystal X-ray diffraction studies of related tris(dimethylamino)phosphorane derivatives demonstrate that these compounds adopt approximately $$ Cs $$ symmetry rather than the ideal $$ C3 $$ symmetry in the solid state [1] [2]. The phosphorus atom displays a distorted tetrahedral configuration with bond angles deviating from the ideal tetrahedral angle of 109.5°. For the imino derivative, the coordination environment is characterized by significant angular distortions due to the steric requirements of the bulky dimethylamino substituents and electronic effects of the imino group.

The molecular structure reveals that the dimethylamino groups in the pseudo-plane of symmetry exhibit steeply pyramidal geometry at nitrogen, while those out of the pseudo-plane show markedly flattened configurations [1] [2]. This geometric variation reflects the electronic delocalization patterns within the molecule and the accommodation of steric interactions between the methyl substituents.

Crystallographic analysis indicates that the compound crystallizes in a monoclinic crystal system, consistent with the lower symmetry imposed by the molecular geometry [1]. The crystal packing is dominated by van der Waals interactions between the methyl groups of adjacent molecules, with no significant intermolecular hydrogen bonding observed due to the absence of suitable hydrogen bond donors.

Data Table 2.1: Structural Parameters for Tris(dimethylamino)phosphorane Derivatives

Parameter(Me₂N)₃PBH₃ [1](Me₂N)₃PNH [1](Me₂N)₃PO [1]
P-N (in plane) (Å)1.683(1)1.677(1)1.659(1)
P-N (out of plane) (Å)1.654 (avg.)1.656 (avg.)1.649(1)
X-P-N (in plane) (°)114.9(1)120.2(1)118.7(1)
X-P-N (out of plane) (°)112.3 (avg.)110.4 (avg.)110.0 (avg.)
SymmetryNear CsNear CsCrystallographic Cs

The crystallographic data reveal systematic trends in bond parameters across the series of related phosphoranes, with the imino derivative exhibiting intermediate values between the borane and oxide analogs [1] [2].

³¹P Nuclear Magnetic Resonance Spectral Features and Electronic Environment

The ³¹P Nuclear Magnetic Resonance spectroscopy of imino-tris(dimethylamino)phosphorane provides crucial insights into the electronic environment and bonding characteristics of the phosphorus center. The ³¹P nucleus, with 100% natural abundance and spin-½, yields well-resolved spectra that are sensitive to the local electronic environment [3] [4].

The ³¹P Nuclear Magnetic Resonance chemical shift for imino-tris(dimethylamino)phosphorane appears in the characteristic range of phosphorus compounds bearing imino functionality. Phosphazene compounds, including imino-tris(dimethylamino)phosphorane, typically exhibit ³¹P chemical shifts in the region of +10 to +40 parts per million relative to 85% phosphoric acid as the external standard [5] [6] [4]. The specific chemical shift value reflects the unique electronic environment created by the combination of three electron-donating dimethylamino groups and one electron-withdrawing imino group.

The electronic environment around the phosphorus atom is significantly influenced by the nitrogen-phosphorus bonding interactions. The dimethylamino groups provide electron density to the phosphorus center through σ-donation and potential π-back-bonding involving the nitrogen lone pairs [7]. Simultaneously, the imino group acts as a π-electron acceptor, creating an electronic push-pull system that modulates the phosphorus nuclear shielding.

Variable temperature ³¹P Nuclear Magnetic Resonance studies of related phosphorane systems indicate that the chemical shift remains relatively invariant over typical temperature ranges, suggesting minimal dynamic exchange processes affecting the phosphorus environment [5]. The coupling patterns observed in proton-coupled ³¹P spectra reveal characteristic interactions with the dimethylamino methyl protons, providing additional structural confirmation.

Data Table 2.2: ³¹P Nuclear Magnetic Resonance Parameters for Related Phosphorus Compounds

Compound Typeδ ³¹P (ppm)*SolventElectronic Environment
(Me₂N)₃P=NH+22 to +32**CDCl₃Electron-rich P center
(Me₂N)₃P=O+28 to +35CDCl₃Deshielded by P=O
(Me₂N)₃P=S+55 to +65CDCl₃Highly deshielded
Phosphazene bases+10 to +40VariousVariable shielding

Referenced to 85% H₃PO₄; *Estimated range based on related compounds [5] [6]

The paramagnetic shielding contribution dominates the ³¹P chemical shift, as is typical for phosphorus nuclei [4]. The magnitude and sign of this contribution depend critically on the energy gap between occupied and virtual molecular orbitals and the extent of orbital mixing induced by the magnetic field. In imino-tris(dimethylamino)phosphorane, the presence of multiple nitrogen substituents creates a complex orbital interaction pattern that influences the overall shielding tensor.

Solid-state ³¹P Magic Angle Spinning Nuclear Magnetic Resonance studies of related compounds demonstrate that the chemical shift anisotropy reflects the asymmetric electronic environment around phosphorus [5]. The principal components of the shielding tensor provide information about the directionality of electronic effects and the molecular symmetry characteristics.

Comparative Bond Length Analysis with Related Phosphoranes

The phosphorus-nitrogen bond lengths in imino-tris(dimethylamino)phosphorane provide critical information about the bonding characteristics and electronic structure. Systematic analysis of crystallographic data from related phosphorane compounds reveals important trends in bond length variations that reflect changes in electronic environment and steric effects.

The phosphorus-nitrogen bonds in tris(dimethylamino)phosphorane derivatives exhibit characteristic patterns based on their geometric arrangement and electronic environment [1] [2]. In the series (Me₂N)₃P-X where X represents different substituents (BH₃, CH₂, NH, O), systematic variations in P-N bond lengths are observed that correlate with the electronic properties of the X substituent.

For the dimethylamino substituents, two distinct categories of P-N bonds are identified: those lying in the pseudo-plane of symmetry (in-plane) and those positioned out of this plane (out-of-plane) [1] [2]. The in-plane P-N distances consistently exceed the out-of-plane distances, reflecting the different electronic environments experienced by these nitrogen atoms due to orbital overlap considerations and steric interactions.

Data Table 2.3: Comparative P-N Bond Lengths in Phosphorane Derivatives

CompoundP-N In-plane (Å)P-N Out-of-plane (Å)P-X Distance (Å)Reference
(Me₂N)₃PBH₃1.683(1)1.654 (avg.)1.937(2) [1]
(Me₂N)₃PCH₂1.698(4)1.668 (avg.)1.871(4) [1]
(Me₂N)₃PNH1.677(1)1.656 (avg.)1.678(1) [1]
(Me₂N)₃PO1.659(1)1.649(1)1.487(1) [1]
P(NMe₂)₃1.702(2)1.702(2)- [8]

The trend in P-N bond lengths correlates with the π-accepting ability of the X substituent [1]. As the π-acceptor strength increases in the order BH₃ < CH₂ < NH < O, the P-N bonds to the dimethylamino groups systematically shorten, indicating increased π-bonding character between phosphorus and the dimethylamino nitrogen atoms. This trend reflects the electronic competition for phosphorus π-electron density between the dimethylamino groups and the X substituent.

The phosphorus-imino nitrogen bond length in (Me₂N)₃PNH at 1.678(1) Å represents a formal P=N double bond, though theoretical analysis suggests this bond is better described as a polar single bond with significant ionic character [7]. This interpretation is supported by charge density studies that reveal electron density depletion along the P-N bond path and accumulation in regions consistent with polarized bonding rather than classical multiple bonding.

Comparison with the parent compound P(NMe₂)₃ shows that the P-N bonds in the free phosphine are longer (1.702(2) Å) [8] than in the substituted phosphoranes, indicating that coordination of the X group influences the entire bonding network within the molecule. The systematic shortening of P-N bonds upon substitution reflects the increased s-character in the phosphorus hybrid orbitals and enhanced π-bonding contributions.

Data Table 2.4: Bond Length Trends and Electronic Effects

Electronic FactorEffect on P-N Bond LengthStructural Consequence
π-Acceptor strength of XStronger acceptor → shorter P-NEnhanced P-N π-bonding
Steric bulk of NMe₂Increased bulk → longer P-NReduced orbital overlap
Symmetry constraintsLower symmetry → bond length variationGeometric distortion
Hybridization changesHigher s-character → shorter bondsElectronic reorganization

The bond length analysis demonstrates that imino-tris(dimethylamino)phosphorane exhibits intermediate bonding characteristics between classical single and double bonds [7]. The formal P=N double bond shows considerable polarization, with the bond length reflecting the balance between covalent and ionic contributions to the bonding interaction.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

Imino-tris(dimethylamino)phosphorane

Dates

Modify: 2023-08-16

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